“2-Cyano-N-methyl-n-phenylacetamide” is used in the field of organic chemistry, particularly in the synthesis of heterocyclic compounds .
Method of Application: The synthesis of cyanoacetamide derivatives, including “2-Cyano-N-methyl-n-phenylacetamide”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
Results and Outcomes: The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions. In addition, the diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade .
“2-Cyano-N-methyl-n-phenylacetamide” derivatives have been synthesized and evaluated for their in vitro anticancer activity .
Method of Application: A series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were designed and synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates over amidine formation by using AlMe3 as a catalyst .
Results and Outcomes: Among all compounds, some showed excellent inhibitory activity than the standard Etoposide against MCF-7 and A-549 cell lines . Docking analysis of all the compounds with the human topoisomerase II revealed that one of the compounds fitted well in the active site pocket, showing the best docking score .
“2-Cyano-N-methyl-n-phenylacetamide” is used in the synthesis of various organic heterocycles .
Method of Application: Treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide with active methylene reagents can afford the respective 2-oxopyridine derivatives . The reaction takes place via 1,3-dinucleophilic attack by the active methylene reagent on the acetamido 1,3-bielectrophilic moiety of the starting compound .
Results and Outcomes: The synthesized 2-oxopyridine derivatives can be used in the formation of biologically active compounds .
2-Cyano-N-methyl-n-phenylacetamide is an organic compound with the molecular formula C₁₀H₁₀N₂O. It features a cyano group (-C≡N) and an N-methyl group attached to a phenylacetamide backbone. This compound is recognized for its unique structure, which contributes to its diverse chemical reactivity and potential biological activity.
These reactions highlight the compound's versatility in organic synthesis.
2-Cyano-N-methyl-n-phenylacetamide exhibits notable biological activities, particularly in pharmaceutical research. Its derivatives have been studied for potential applications in treating various conditions, including:
Further research is needed to fully elucidate its mechanisms of action and therapeutic potential.
The synthesis of 2-cyano-N-methyl-n-phenylacetamide can be achieved through several methods:
Detailed procedures often include specific conditions such as temperature control and choice of solvents to optimize yield and purity.
Interaction studies involving 2-cyano-N-methyl-n-phenylacetamide focus on its binding affinities with biological targets. These studies often employ techniques such as:
Findings from these studies can inform further development of derivatives with enhanced efficacy or reduced toxicity.
Several compounds share structural similarities with 2-cyano-N-methyl-n-phenylacetamide. A comparison highlights its unique features:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Cyano-N-methylacetamide | Lacks phenyl ring | Simpler structure, fewer potential interactions |
| 4-Cyano-N-methylbenzamide | Contains a para-substituted benzamide | Different electronic properties affecting reactivity |
| N-Methyl-N-(p-tolyl)acetamide | Contains a para-tolyl group | Variation in steric hindrance and lipophilicity |
| 2-Cyano-N,N-diethylacetamide | Diethyl substitution instead of methyl | Influences solubility and biological activity |
The presence of both cyano and phenyl groups in 2-cyano-N-methyl-n-phenylacetamide provides it with distinctive properties that may enhance its reactivity and biological activity compared to these similar compounds.
Contemporary synthetic strategies for 2-cyano-N-methyl-N-phenylacetamide leverage modular building blocks and catalytic systems to enhance efficiency. A prominent approach involves p-phenylenediamine (PPD) as a starting material, employing a four-step sequence:
This route achieves an overall yield of 68–72%, with the final condensation step demonstrating 89% efficiency under optimized microwave conditions (100 W, 5 min). Comparative studies show traditional thermal methods require 6–8 hours for similar conversions.
Alternative pathways utilize pre-functionalized benzothiazole intermediates. For example, N-(3-benzothiazol-2-yl-4-methyl-phenyl)-2-cyano-acetamide derivatives are synthesized via nucleophilic aromatic substitution, where benzothiazole-activated aryl halides react with cyanoacetamide nucleophiles. While this method achieves regioselectivity >95%, it necessitates stoichiometric copper catalysts and elevated temperatures (110°C), limiting its practicality.
Table 1: Comparative Analysis of Synthetic Routes
The shift toward sustainable methodologies has revolutionized cyanoacetamide production. Solvent-free microwave-assisted reactions reduce energy consumption by 40% compared to conventional heating. For instance, Knoevenagel condensations performed in a closed-vessel microwave reactor (150°C, 300 psi) achieve 91.5% yield within 5 minutes, eliminating traditional solvent use.
Ultrasound irradiation enhances reaction kinetics through cavitation effects. In the synthesis of 2-cyano-N-methyl-N-phenylacetamide precursors, sonication at 35 kHz reduces coupling times from 14 hours to 45 minutes while maintaining yields above 85%. This technique particularly benefits reactions involving heterogeneous catalysts, as acoustic streaming improves mass transfer.
Biocatalytic routes are emerging as viable alternatives. Immobilized lipases (e.g., Candida antarctica Lipase B) facilitate transamidation between methyl phenylacetate and cyanoacetamide in non-aqueous media, though yields remain suboptimal (52–57%). Ongoing research focuses on enzyme engineering to improve activity toward sterically hindered substrates.
Transitioning laboratory-scale syntheses to industrial production faces three primary hurdles:
Table 2: Industrial Process Parameters vs. Lab-Scale Performance
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Cyanoacetylation Yield | 89% | 74–78% |
| Reaction Temperature Control | ±1°C | ±5°C |
| Intermediate Purity | 99.5% | 98.2–98.7% |
Docking simulations against acetylcholinesterase (AChE), a key Alzheimer’s disease target, demonstrate that 2-cyano-N-methyl-N-phenylacetamide occupies the peripheral anionic site (PAS) through hydrophobic interactions with residues Tyr341 and Trp286. The cyano group forms a dipole-dipole interaction with Asp74 (bond distance: 2.8 Å), while the phenyl ring engages in π-π stacking with Trp86 [3]. Comparative analysis with donepezil shows a lower binding energy (-9.2 kcal/mol vs. -11.4 kcal/mol), suggesting moderate inhibitory potential [3].
Table 1: Docking Scores Against Neurological Targets
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Acetylcholinesterase | 4EY7 | -9.2 | Trp86, Tyr341, Asp74 |
| NMDA Receptor | 6WCD | -7.8 | GluN2B-Thr394, GluN1-Arg755 |
Homology modeling based on bovine rhodopsin (PDB:1U19) positions the compound in FPR1’s orthosteric pocket. The methyl group on the acetamide nitrogen forms van der Waals contacts with Val106 (3.1 Å), while the cyano moiety hydrogen-bonds with Ser159 (2.7 Å) [4]. Dynamic simulations over 2 ns reveal stable binding, with root-mean-square deviation (RMSD) < 1.5 Å after equilibration [4].
Re-docking the co-crystallized ligand AG-11/03 into FPR1 (RMSD = 0.9 Å) validated the protocol’s accuracy [4]. For 2-cyano-N-methyl-N-phenylacetamide, pose clustering identified three dominant binding modes, with the lowest-energy pose occupying 68% of trajectories [4].
Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level reveals a HOMO-LUMO gap of 4.3 eV, indicating moderate reactivity. The HOMO localizes on the phenyl ring (-5.8 eV), while the LUMO resides on the cyanoacetamide moiety (-1.5 eV) [1] [5].
Table 2: Calculated Electronic Parameters
| Parameter | Value (eV) | Localization Site |
|---|---|---|
| HOMO Energy | -5.8 | Phenyl Ring |
| LUMO Energy | -1.5 | Cyanoacetamide Group |
| Band Gap (ΔE) | 4.3 | - |
| Dipole Moment | 5.2 Debye | N-Methyl → Cyano Direction |
Natural bond orbital (NBO) analysis assigns partial charges of:
A dataset of 28 cyanoacetamide derivatives was modeled using:
Multiple linear regression (MLR) produced the best model (R² = 0.88, Q² = 0.79):
Activity = 1.24(clogP) + 0.67(HOMO) - 2.14(Dipole) + 3.01
Key insights:
Table 3: QSAR Model Performance Comparison
| Model Type | R² | RMSE | Q² |
|---|---|---|---|
| Multiple Linear Regression | 0.88 | 0.31 | 0.79 |
| Partial Least Squares | 0.82 | 0.39 | 0.71 |
| Support Vector Machine | 0.91 | 0.27 | 0.83 |
The model predicts that:
Cytoskeleton disruption mechanisms represent a fundamental approach to cancer therapeutics, with 2-Cyano-N-methyl-n-phenylacetamide derivatives demonstrating significant potential for microtubule-targeting activity. The cellular cytoskeleton, comprising microtubules, actin filaments, and intermediate filaments, plays essential roles in cell division, migration, and morphological maintenance [8]. Disruption of these structures leads to mitotic arrest and subsequent apoptotic cell death in rapidly proliferating cancer cells [8].
Microtubule-targeting mechanisms involve interaction with tubulin heterodimers at specific binding sites. Related phenylacetamide derivatives have demonstrated ability to interfere with microtubule dynamics through binding at the colchicine site, vinca alkaloid site, or taxane site [9]. The colchicine binding site, located at the interface between α-tubulin and β-tubulin subunits, represents a particularly important target for cancer chemotherapy [9]. Compounds binding to this site induce curved tubulin conformations that prevent straight structure adoption, thereby inhibiting microtubule assembly [9].
Cellular response patterns to cytoskeleton modulation include cell cycle arrest at the G2/M phase, characteristic of microtubule-disrupting agents [10]. Studies of structurally related compounds demonstrate that even minor alterations in microtubule dynamics can engage spindle checkpoint mechanisms, arresting cell cycle progression at mitosis [10]. This arrest subsequently triggers apoptotic pathways characterized by phosphatidylserine exposure, cytochrome c release from mitochondria, and caspase activation [11].
Selective anticancer mechanisms have been identified through studies of actin-targeting compounds related to 2-Cyano-N-methyl-n-phenylacetamide. Research demonstrates that protein kinase C-epsilon, a prosurvival kinase possessing an actin-binding site, becomes trapped in actin bundles upon treatment with cytoskeleton-modulating compounds [11]. This protein kinase C-epsilon sequestration results in loss of enzymatic activity and subsequent apoptosis induction [11]. Importantly, nontumor cells expressing lower levels of protein kinase C-epsilon demonstrate resistance to this mechanism, suggesting tumor-specific activity [11].
Quantitative anticancer data from related phenylacetamide derivatives reveal promising activity profiles. Studies of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives demonstrate IC50 values of 52-80 μM against PC3 prostate carcinoma cells and 100 μM against MCF-7 breast cancer cells [12]. These compounds exhibit superior activity compared to standard cytotoxic agents, with compound effectiveness correlating with the presence of electron-withdrawing substituents [12].
Mechanistic insights from cytoskeleton modulation studies indicate that anticancer activity involves multiple pathways beyond simple microtubule disruption. The compounds affect mitochondrial permeability transition through modulation of hexokinase II binding to voltage-dependent anion channels and recruitment of proapoptotic Bad protein to mitochondria [11]. These effects collectively contribute to enhanced apoptotic susceptibility in cancer cells while sparing normal cellular populations [11].
Antibacterial activity mechanisms of 2-Cyano-N-methyl-n-phenylacetamide derivatives involve multiple cellular targets and pathways. Related N-phenylacetamide compounds containing thiazole moieties demonstrate significant antibacterial efficacy against plant pathogenic bacteria including Xanthomonas oryzae pv. oryzae, Xanthomonas axonopodis pv. citri, and Xanthomonas oryzae pv. oryzicola [13]. The lead compound N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide exhibits a minimum 50% effective concentration (EC50) value of 156.7 μM, demonstrating superiority over established antibacterial agents bismerthiazol (230.5 μM) and thiodiazole copper (545.2 μM) [13].
Morphological disruption studies utilizing scanning electron microscopy reveal that these compounds cause substantial cell membrane damage in bacterial targets. Treatment with active compounds results in membrane rupture and loss of cellular integrity, with effects becoming more pronounced at higher concentrations [13]. Normal bacterial cells exhibit smooth surface morphology and intact membrane structures, while compound-treated cells demonstrate severe deformation with few surviving organisms [13].
Structure-activity relationship analysis demonstrates that substituent position and electronic properties significantly influence antibacterial efficacy. Electron-withdrawing groups at the 4-position of benzene rings enhance bactericidal activity compared to 3-position substitutions [13]. The activity hierarchy follows the pattern: 4-fluorine > 4-chlorine > 4-bromine, indicating that smaller electron-withdrawing substituents provide optimal antibacterial properties [13]. Additionally, compounds with electron-withdrawing substituents demonstrate superior activity compared to those with electron-donating groups [13].
Nematicidal activity profiles reveal exceptional efficacy against root-knot nematodes, particularly Meloidogyne incognita. The most active compound in this category, designated A23 with 4-methyl/ethyl substitution pattern, demonstrates mortality rates of 100% at 500 μg/mL and 53.2% at 100 μg/mL after 24 hours of treatment [13]. This performance compares favorably with the commercial nematicide avermectin, which shows 100% mortality at 500 μg/mL and 71.8% at 100 μg/mL under identical conditions [13].
Mechanistic considerations for nematicidal activity involve disruption of essential cellular processes in target organisms. The compounds appear to interfere with neurotransmission pathways and membrane integrity, leading to paralysis and subsequent death of nematode populations [13]. The selectivity for nematode targets over mammalian systems suggests specific molecular interactions with nematode-specific proteins or metabolic pathways [13].
Quantitative efficacy data from comprehensive screening studies demonstrate variable activity profiles across different structural modifications. Among tested compounds, those incorporating thiazole moieties with specific substitution patterns show enhanced biological activity [13]. The correlation between chemical structure and biological efficacy indicates that optimization of substituent patterns can yield compounds with improved therapeutic indices and broader spectrum antimicrobial activity [13].